molecular formula C6H6BrNO B1180822 4-BroMobenzyl isothiocyanate CAS No. 10219-19-9

4-BroMobenzyl isothiocyanate

Cat. No.: B1180822
CAS No.: 10219-19-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Isothiocyanates in Contemporary Scientific Discourse

Isothiocyanates (ITCs) are a well-established class of naturally occurring and synthetic organosulfur compounds. rjpharmacognosy.irrjpharmacognosy.ir They are recognized for their distinctive pungent aroma and are found in cruciferous vegetables as glucosinolate precursors. foodandnutritionjournal.org The hydrolysis of these precursors by the enzyme myrosinase leads to the formation of isothiocyanates. rjpharmacognosy.irfoodandnutritionjournal.org

The chemical reactivity of the isothiocyanate group, characterized by an electrophilic carbon atom and a nucleophilic sulfur atom, makes these compounds versatile reactants in organic synthesis. rjpharmacognosy.ir This reactivity allows them to participate in various chemical transformations, leading to the formation of a wide array of heterocyclic compounds. acs.org In scientific research, isothiocyanates are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties. rjpharmacognosy.irfoodandnutritionjournal.org Their ability to interact with biological macromolecules has spurred extensive research into their mechanisms of action. oregonstate.edu

Significance and Research Trajectory of 4-Bromobenzyl Isothiocyanate

This compound, a synthetic derivative, has garnered attention for its specific chemical properties and potential applications. Its structure, featuring a bromine atom on the phenyl ring and an isothiocyanate group attached to a benzyl (B1604629) moiety, provides a unique scaffold for chemical exploration. The presence of the bromine atom and the isothiocyanate functional group allows for a diverse range of chemical reactions, including nucleophilic substitution and additions to the NCS group. solubilityofthings.comchempap.org

Research into this compound has followed a trajectory from its synthesis and basic characterization to its utilization as a building block in the creation of more complex molecules. chempap.orgnih.gov Studies have explored its role in the synthesis of novel heterocyclic compounds and its potential as a precursor for various derivatives. chempap.orgchemicalpapers.com

Current Research Paradigms and Unaddressed Questions Pertaining to this compound

Current research on this compound is multifaceted. One major area of investigation is its application in synthetic chemistry. Researchers are exploring its reactivity with various nucleophiles to synthesize novel thiourea (B124793) derivatives and heterocyclic systems. nih.govontosight.ai The development of efficient and environmentally friendly synthetic methods, such as solvent-free and flow chemistry protocols, is also an active area of interest. d-nb.infonbu.ac.in

Despite the progress, several questions remain. A deeper understanding of the structure-activity relationships of its derivatives is needed to guide the design of new compounds with specific properties. Further exploration of its reactivity profile under different reaction conditions could unveil new synthetic possibilities. Investigating the solid-state properties and polymorphism of its derivatives could also be a fruitful area of research. chemicalpapers.comresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155863-32-4 far-chemical.com
Molecular Formula C8H6BrNS nih.gov
Molecular Weight 228.11 g/mol far-chemical.com
Melting Point 98-101 °C far-chemical.com
Appearance White to pale cream to cream to yellow to brown crystals or powder thermofisher.com
Specific Gravity 1.430 far-chemical.com

Properties

CAS No.

10219-19-9

Molecular Formula

C6H6BrNO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 4 Bromobenzyl Isothiocyanate

Interactions of 4-Bromobenzyl Isothiocyanate with Biological Macromolecules

The biological activity of isothiocyanates (ITCs) is largely attributed to the electrophilic nature of the carbon atom in the -N=C=S group. This functional group readily reacts with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues and the primary amino groups of lysine (B10760008) residues in proteins, leading to covalent modification and subsequent alteration of protein function. nih.govacs.orgoup.com

Isothiocyanates are known to modulate the activity of a wide range of enzymes, a key mechanism underlying their biological effects.

(Na+ + K+)-ATPase: The related compound, 4-bromophenyl isothiocyanate (BPITC) , has been shown to selectively and reversibly inhibit heart sarcolemmal (Na+ + K+)-ATPase. sav.sk This inhibition suggests an interaction with sulfhydryl groups within the ATP-binding site of the enzyme. sav.sk

Glutathione (B108866) S-Transferases (GSTs): ITCs are recognized as substrates for GSTs, which catalyze their conjugation with glutathione (GSH). cambridge.org This reaction is a major metabolic pathway for ITCs and facilitates their accumulation within cells. cambridge.org

Cytochrome P450 (CYP) Enzymes: As a class, ITCs can inhibit phase I drug-metabolizing enzymes, including various cytochrome P450s. researchgate.net This inhibition is thought to occur via direct covalent binding of the ITC to nucleophilic residues in the enzyme's active site. oup.com

Other Enzymes: Research on the broader class of ITCs indicates they can inhibit histone deacetylases (HDACs) and proteasome activity, contributing to their effects on gene expression and protein turnover. jst.go.jp

The interaction of isothiocyanates extends to cellular receptors and ion channels, often through covalent modification.

ATP-Binding Site of (Na+ + K+)-ATPase: The inhibitory action of 4-bromophenyl isothiocyanate on the (Na+ + K+)-ATPase points to a direct interaction with the enzyme's ATP-binding site, which can be considered a form of receptor/ligand interaction. sav.sk

Transient Receptor Potential (TRP) Channels: Isothiocyanates, such as allyl isothiocyanate, are known agonists of the TRPA1 ion channel. nih.govpnas.org They activate the channel through reversible covalent modification of cysteine residues within its cytoplasmic domain, demonstrating a direct ligand activity that results in a physiological response. pnas.org

The primary mechanism of action for isothiocyanates involves the formation of covalent adducts with biological macromolecules. nih.govjst.go.jp The electrophilic isothiocyanate group readily attacks nucleophilic side chains of amino acids.

Reaction with Thiols and Amines: The predominant targets for covalent modification are the sulfhydryl group of cysteine and the ε-amino group of lysine. acs.orgoup.com The reaction with thiols forms an unstable dithiocarbamate (B8719985) adduct, which can then dissociate, allowing the ITC to be transferred to an amine group to form a more stable thiourea (B124793) adduct. acs.org

Glutathione Conjugation: A primary and rapid reaction in the cellular environment is the conjugation of ITCs with the most abundant intracellular thiol, glutathione (GSH). cambridge.org This reaction can be catalyzed by glutathione S-transferases and leads to a significant intracellular accumulation of ITC conjugates. nih.govcambridge.org

Specific Protein Targets: Studies on the closely related benzyl (B1604629) isothiocyanate (BITC) have identified specific protein targets. BITC covalently binds to β-tubulin, which disrupts microtubule polymerization and contributes to cell cycle arrest and apoptosis. acs.orgoup.com Additionally, BITC has been shown to covalently modify the aminophospholipid phosphatidylethanolamine (B1630911) (PE) in cell membranes. acs.org This body of evidence strongly suggests that this compound also functions by forming covalent adducts with a range of protein and lipid targets.

Cellular Pathway Perturbations Induced by this compound

By modifying key proteins, this compound is predicted to disrupt critical cellular signaling pathways, leading to programmed cell death and cell cycle arrest, as extensively documented for its analogs. scielo.org.co

Extensive research on benzyl isothiocyanate (BITC) has elucidated its ability to induce apoptosis in various cancer cell lines through multiple, interconnected pathways. iiarjournals.orgacs.orgspandidos-publications.com

Generation of Reactive Oxygen Species (ROS): A primary event in BITC-induced apoptosis is the rapid generation of intracellular ROS. aacrjournals.orgnih.govoup.com This oxidative stress disrupts cellular homeostasis and initiates downstream apoptotic signaling.

Mitochondrial Pathway (Intrinsic Pathway): BITC triggers the mitochondria-dependent pathway of apoptosis. iiarjournals.orgnih.gov This involves the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. iiarjournals.orgaacrjournals.org

Regulation of Bcl-2 Family Proteins: The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. BITC treatment has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while inducing pro-apoptotic proteins such as Bax and Bak. aacrjournals.orgnih.gov This shift in balance favors mitochondrial outer membrane permeabilization.

Caspase Activation: The release of cytochrome c leads to the activation of a cascade of cysteine-aspartic proteases (caspases). BITC induces the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. iiarjournals.orgnih.govnih.gov Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis. nih.gov

Death Receptor Pathway (Extrinsic Pathway): Some evidence suggests BITC can also engage the extrinsic pathway by increasing the expression of death receptors like DR4 and DR5 on the cell surface. nih.gov

The table below summarizes key proteins modulated by Benzyl Isothiocyanate (BITC) during apoptosis induction.

Protein FamilyProtein NameModulation by BITCCellular FunctionReference
Bcl-2 Family Bcl-2Down-regulatedAnti-apoptotic aacrjournals.org, nih.gov
Bcl-xLDown-regulatedAnti-apoptotic aacrjournals.org
BaxUp-regulated/InducedPro-apoptotic aacrjournals.org, nih.gov
BakInducedPro-apoptotic aacrjournals.org
Caspases Caspase-3Activated (Cleaved)Executioner Caspase iiarjournals.org, aacrjournals.org, nih.gov
Caspase-8ActivatedInitiator Caspase iiarjournals.org, aacrjournals.org
Caspase-9Activated (Cleaved)Initiator Caspase iiarjournals.org, aacrjournals.org, nih.gov
Other Cytochrome cReleased from MitochondriaActivates Caspase-9 iiarjournals.org, nih.gov
PARPCleavedDNA Repair/Apoptosis Substrate nih.gov
DR5Increased ExpressionDeath Receptor nih.gov

A common effect of isothiocyanates is the inhibition of cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. spandidos-publications.comaacrjournals.orgfrontiersin.org This mechanism prevents damaged cells from proceeding through mitosis.

G2/M Phase Arrest: Studies on benzyl isothiocyanate (BITC) show that it causes a significant accumulation of cells in the G2/M phase of the cell cycle. aacrjournals.orgfrontiersin.org

Modulation of G2/M Regulatory Proteins: The arrest is associated with a marked decrease in the protein levels of key G2/M transition regulators. aacrjournals.org This includes Cyclin B1 and its partner kinase, Cyclin-Dependent Kinase 1 (Cdk1). The activity of the Cdk1/Cyclin B1 complex is essential for entry into mitosis. aacrjournals.orgfrontiersin.org

Inhibition of Cdc25C: BITC treatment also leads to a decrease in the level of the phosphatase Cell division cycle 25C (Cdc25C). aacrjournals.org Cdc25C is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex, and its downregulation is a critical step in enforcing the G2/M checkpoint. aacrjournals.org

Involvement of Signaling Pathways: The induction of cell cycle arrest by BITC has been linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways. oup.com Furthermore, DNA damage-inducible genes, such as GADD45A, are upregulated, suggesting an activation of DNA damage checkpoints. spandidos-publications.comnih.gov

The table below details key proteins involved in cell cycle regulation that are affected by Benzyl Isothiocyanate (BITC) .

Cell Cycle PhaseProtein NameModulation by BITCNormal Function in Cell CycleReference
G2/M Transition Cyclin B1Down-regulatedRegulatory subunit of Cdk1; essential for mitosis aacrjournals.org, frontiersin.org
Cdk1 (Cdc2)Down-regulatedCatalytic kinase for G2/M transition aacrjournals.org, frontiersin.org
Cdc25CDown-regulatedPhosphatase that activates the Cdk1/Cyclin B1 complex aacrjournals.org
DNA Damage Response GADD45AUp-regulatedGrowth arrest and DNA damage-inducible protein nih.gov, spandidos-publications.com

Autophagy Regulation and Lysosomal Pathways

Autophagy is a cellular degradation and recycling process crucial for homeostasis, which can be modulated by isothiocyanates. nih.govresearchgate.net Studies on BITC show that it can interfere with this pathway by inhibiting both autophagy and lysosomal function. nih.gov This inhibition is characterized by a decrease in the expression of key autophagy-related proteins, including Beclin1 and the Atg5-Atg12 complex. nih.gov

Furthermore, the mTOR signaling pathway, a central negative regulator of autophagy, is affected. nih.gov BITC treatment has been observed to decrease the phosphorylation of mTOR. nih.gov In contrast, some isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate have been shown to induce autophagy by activating AMPK, an inhibitor of the mTORC1 complex. nih.gov Lysosomal function is also impaired, as evidenced by altered processing of cathepsins. BITC treatment leads to a significant increase in the precursor form of cathepsin D (pro-cathepsin D) and a corresponding decrease in its mature, active form, indicating a disruption in lysosomal degradation capabilities. nih.gov

Table 1: Key Proteins in Autophagy and Lysosomal Pathways Modulated by Benzyl Isothiocyanate (BITC)

Protein/ComplexRole in AutophagyObserved Effect of BITC TreatmentReference
Beclin1 Initiation of autophagosome formationDecreased expression nih.gov
Atg5-Atg12 Complex Elongation of autophagosome membraneDecreased expression nih.gov
mTOR Negative regulator of autophagy initiationDecreased phosphorylation nih.gov
LC3B Marker for autophagosome formationAltered processing nih.gov
Cathepsin D Lysosomal protease for degradationIncreased pro-form, decreased mature form nih.gov

Oxidative Stress Responses and Antioxidant Defense Systems

Isothiocyanates are recognized as dichotomous modulators of oxidative stress. cambridge.org They can induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. nih.gov This pro-oxidant activity is considered a key part of their mechanism of action.

Conversely, ITCs are also known to activate potent antioxidant defense systems. core.ac.uk A primary mechanism is the activation of the Keap1-Nrf2 pathway. nih.govmdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive by the Keap1 protein. Electrophilic compounds like ITCs can react with Keap1, leading to the release and nuclear translocation of Nrf2. core.ac.uk Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their expression. core.ac.ukmdpi.com These genes encode for phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione (GSH) synthesis enzymes, which collectively enhance the cell's capacity to neutralize oxidative stress. nih.govmdpi.com Research on 4-bromo-1-isothiocyanato-2-methylbenzene, a closely related compound, has been undertaken to investigate its specific antioxidant activities. researchgate.net

Inflammatory Signaling Pathways Modulation

Isothiocyanates possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways. nih.govmdpi.com The nuclear factor-kappaB (NF-κB) pathway is a critical target. nih.gov Studies on BITC demonstrate its ability to suppress NF-κB activation, which is a central regulator of pro-inflammatory gene expression. nih.govnih.gov This inhibition prevents the transcription of inflammatory cytokines like IL-1β and TNF-α. nih.govsemanticscholar.org

In addition to NF-κB, mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are also modulated by ITCs. core.ac.uknih.gov BITC has been shown to inhibit the phosphorylation and activation of ERK and JNK in stimulated immune cells. nih.govnih.gov This action contributes to the suppression of the inflammatory response. Furthermore, BITC can attenuate the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β. nih.govsemanticscholar.org

Table 2: Inflammatory Pathways Modulated by Benzyl Isothiocyanate (BITC)

Signaling Pathway/ComplexFunctionEffect of BITCReference
NF-κB Master regulator of inflammatory gene expressionInhibition of activation nih.govnih.govnih.gov
MAPK (ERK, JNK) Signal transduction for inflammation and stress responseInhibition of phosphorylation nih.govnih.gov
NLRP3 Inflammasome Mediates maturation of IL-1βAttenuation of activation nih.govsemanticscholar.org
Akt Pro-inflammatory and survival signalingInhibition of phosphorylation nih.gov

Metastasis and Invasion Pathway Disruption

The disruption of metastasis and invasion is a significant aspect of the action of isothiocyanates. nih.govresearchgate.net A central mechanism involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion. nih.govresearchgate.net

Research on BITC and other ITCs has revealed that they suppress MMP-9 expression and activity by targeting upstream signaling pathways. nih.govresearchgate.net One key target is the Focal Adhesion Kinase (FAK). nih.govresearchgate.net Inhibition of FAK phosphorylation by ITCs leads to the subsequent suppression of downstream pathways, including Akt and ERK. nih.gov This cascade of inhibition prevents the activation of transcription factors NF-κB and AP-1, which are required for the expression of the MMP-9 gene. nih.govnih.gov By disrupting this FAK/Akt/NF-κB axis, ITCs effectively reduce the invasive potential of cancer cells. nih.govnih.govresearchgate.net

Table 3: Key Molecular Targets in Metastasis and Invasion Pathways Inhibited by Isothiocyanates

Target Protein/PathwayRole in Metastasis/InvasionMechanism of ITC-Mediated InhibitionReference
MMP-9 Degradation of extracellular matrixDownregulation of expression and activity nih.govresearchgate.net
FAK (Focal Adhesion Kinase) Regulates cell migration and MMP expressionInhibition of phosphorylation nih.govresearchgate.net
Akt/PKB Promotes cell survival and invasionInhibition of phosphorylation (downstream of FAK) nih.govnih.gov
NF-κB Transcription factor for MMP-9Inhibition of activation nih.govnih.gov
AP-1 Transcription factor for MMP-9Inhibition of activation nih.gov

Genomic and Proteomic Responses to this compound Exposure

The interaction of isothiocyanates with cellular components inevitably leads to broad changes in gene and protein expression, reflecting the cell's response to the chemical stimulus.

Transcriptomic Profiling and Gene Expression Alterations

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts in a cell, reveals global changes in gene expression in response to a given treatment. immaginabiotech.com While specific transcriptomic data for this compound is not available, studies on its analogue, BITC, have demonstrated significant alterations in gene expression in various models. mdpi.comnih.gov

In human liver cells (HepG2), BITC was found to down-regulate the gene expression of key enzymes involved in gluconeogenesis, the metabolic pathway that generates glucose. plos.org Specifically, the mRNA expression of Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK) was markedly reduced in a dose-dependent manner. plos.org This effect is linked to the modulation of the transcription factor Forkhead box O1 (FOXO1), a key regulator of these metabolic genes. plos.org

Broader transcriptomic analyses in bacterial models treated with BITC have identified hundreds of differentially expressed genes (DEGs), with a significant number being downregulated. mdpi.comnih.gov These studies highlight the wide-ranging impact of BITC on cellular function, including the downregulation of genes related to virulence, motility, and biofilm formation. nih.gov

Table 4: Examples of Gene Expression Alterations Induced by Benzyl Isothiocyanate (BITC) in Human Cells

GeneFunctionEffect of BITCReference
G6Pase (Glucose-6-phosphatase) Key enzyme in gluconeogenesis and glycogenolysisDownregulation of mRNA expression plos.org
PEPCK (Phosphoenolpyruvate carboxykinase) Rate-controlling enzyme in gluconeogenesisDownregulation of mRNA expression plos.org
FOXO1 (Forkhead box O1) Transcription factor for metabolic genesModulation of intracellular localization plos.org

Proteomic Analysis of Protein Abundance and Post-Translational Modifications

The primary mechanism by which isothiocyanates, including presumably this compound, exert their effects is through direct interaction with cellular proteins. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to nucleophilic attack by amino acid residues, particularly the sulfhydryl group of cysteine and the ε-amino group of lysine. This covalent binding can lead to post-translational modifications that alter protein structure, function, and stability.

Studies on related isothiocyanates have demonstrated that this binding is not random, but rather selective for a subset of proteins. elsevierpure.com For instance, research on benzyl isothiocyanate (BITC) has shown that it can be intracellularly accumulated and that the amount of BITC-lysine thiourea adducts in cells increases over time, confirming that lysine modification of cellular proteins occurs. nih.gov This modification can impact protein function significantly. One identified target for lysine modification by BITC is cleaved caspase-3, suggesting a direct influence on apoptotic pathways. nih.gov

The broader class of ITCs has been shown to affect the abundance and function of numerous proteins involved in critical cellular processes. Proteomic analyses of cells treated with various ITCs have identified changes in proteins related to cytoskeleton structure, cell cycle regulation, and stress responses.

Table 1: Examples of Proteins and Pathways Modulated by Isothiocyanates

Protein/PathwaySpecific IsothiocyanateObserved EffectPotential ConsequenceReference
Heat Shock Proteins Benzyl Isothiocyanate (BITC)Upregulation of heat shock response genesCellular stress response asm.org
Caspase-3 Benzyl Isothiocyanate (BITC)Identified as a potential target for lysine modificationModulation of apoptosis nih.gov
Bcl-2 Family Proteins Sulforaphane (SFN), Benzyl Isothiocyanate (BITC)Dose-dependent increase in anti-apoptotic Bcl-2 and Mcl-1; varied effects on pro-apoptotic BaxComplex regulation of apoptosis mdpi.com
Caspase 8 & 9 Sulforaphane (SFN), Benzyl Isothiocyanate (BITC)Varied upregulation depending on the ITC and cell lineActivation of intrinsic and extrinsic apoptotic pathways mdpi.com

Metabolomic Shifts and Bioenergetic Perturbations

Isothiocyanates are known to undergo extensive metabolism and can significantly perturb cellular bioenergetics. The principal metabolic route for ITCs is the mercapturic acid pathway. oup.com This process begins with the conjugation of the ITC to glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting conjugate is then sequentially metabolized to cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are then typically excreted. oup.comnih.gov This metabolic pathway is crucial as it not only detoxifies the reactive ITC but also the intermediates themselves can possess biological activity.

The interaction of ITCs with cellular processes can lead to significant shifts in energy metabolism. Studies on benzyl isothiocyanate have revealed an impact on the energy metabolism of the bacterium Campylobacter jejuni, where it was shown to progressively impair oxygen consumption. asm.org Concurrently, an increase in ATP content was observed shortly after exposure, suggesting a metabolic shift to compensate for the disruption in respiration. asm.org

Furthermore, research on phenethyl isothiocyanate (PEITC) has highlighted the mitochondria as a key target. PEITC can inhibit oxidative phosphorylation and disrupt normal mitochondrial bioenergetics, which is a critical event in modulating cell fate. cancer.gov This disruption of energy metabolism is often linked to the induction of apoptosis through mitochondria-dependent mechanisms. cancer.gov Given these findings, it is plausible that this compound also disrupts cellular bioenergetics, potentially through direct effects on mitochondrial respiration and protein function.

Epigenetic Modulation by this compound

A significant aspect of the molecular action of isothiocyanates is their ability to modulate the epigenetic landscape of the cell. Epigenetic modifications, which include histone modifications, DNA methylation, and non-coding RNA regulation, are critical for controlling gene expression without altering the DNA sequence itself. Various ITCs have been identified as potent epigenetic regulators.

Histone Modification Alterations

Isothiocyanates can influence the post-translational modification of histones, the proteins around which DNA is wound to form chromatin. The state of histone acetylation and methylation plays a crucial role in determining whether chromatin is in an "open" (transcriptionally active) or "closed" (transcriptionally repressed) state. mdpi.com

A primary mechanism by which ITCs exert this effect is through the inhibition of histone deacetylase (HDAC) enzymes. d-nb.infooregonstate.edu HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and gene silencing. By inhibiting HDACs, ITCs can lead to an accumulation of acetylated histones (hyperacetylation), which is associated with transcriptional activation. cambridge.orgresearchgate.net For example, phenethyl isothiocyanate has been shown to reduce HDAC activity and the protein levels of several HDACs (HDAC1, 2, 4, and 6). nih.gov Similarly, allyl isothiocyanate (AITC) decreases HDAC activity. nih.gov

In addition to acetylation, ITCs can also affect histone methylation patterns. nih.gov Studies have shown that different ITCs can alter the levels of specific methylation marks, such as H3K4me2/3 (associated with active promoters) and H3K9me2/3 (associated with repressive heterochromatin), through the modulation of histone methyltransferase (HMT) expression. mdpi.com

Table 2: Effects of Isothiocyanates on Histone Modifications

IsothiocyanateTarget/EffectSpecific Mark AlteredCell ModelReference
Phenethyl Isothiocyanate (PEITC) HDAC inhibition-Prostate Cancer Cells nih.gov
Phenylhexyl Isothiocyanate (PHI) Histone hyperacetylationIncrease in acetylated histonesMyeloma Cells cambridge.org
Allyl Isothiocyanate (AITC) Decreased HDAC and HAT activity; altered HMT expressionChanges in various lysine acetylation and methylation marksMalignant Melanoma Cells nih.gov
Benzyl Isothiocyanate (BITC) Potentiated changes in histone marks when combined with ZEBIncreased H3K4me2/3; Increased H3K9ac; Decreased H3K9me2/3Malignant Melanoma Cells mdpi.com

DNA Methylation Pattern Changes

DNA methylation, the addition of a methyl group to a cytosine base, typically within a CpG dinucleotide context in a gene's promoter region, is a fundamental epigenetic mark associated with gene silencing. Aberrant DNA methylation patterns are a hallmark of many diseases. Isothiocyanates have been shown to influence these patterns, primarily by affecting the activity and expression of DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation. d-nb.info

Research has demonstrated that PEITC treatment can lead to the demethylation and re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. nih.gov For instance, in prostate cancer cells, PEITC was found to decrease the protein levels of DNMT1, DNMT3A, and DNMT3B, which correlated with the demethylation of the RASSF1A promoter and subsequent reactivation of its expression. nih.gov Similarly, PEITC promoted the demethylation of the glutathione S-transferase pi 1 (GSTP1) promoter. cambridge.org This suggests that ITCs like this compound could potentially reverse aberrant gene silencing by targeting the DNA methylation machinery.

Table 3: Effects of Isothiocyanates on DNA Methylation

IsothiocyanateTarget Gene/EnzymeObserved EffectCell ModelReference
Phenethyl Isothiocyanate (PEITC) RASSF1APromoter demethylation and gene re-expressionLNCaP Prostate Cancer Cells nih.gov
Phenethyl Isothiocyanate (PEITC) DNMT1, DNMT3A, DNMT3BReduced protein levelsLNCaP Prostate Cancer Cells nih.gov
Phenethyl Isothiocyanate (PEITC) GSTP1Promoter demethylationProstate Cancer Cells cambridge.org
Phenylhexyl Isothiocyanate (PHI) p16Promoter demethylationMyeloma Cells cambridge.org

Non-Coding RNA Regulation

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression at the post-transcriptional level. nih.gov It is becoming increasingly clear that the biological activities of isothiocyanates are also mediated through their ability to modulate the expression and function of these ncRNAs.

Several studies have shown that ITCs can significantly alter the expression profile of miRNAs in various cell types. nih.gov For example, sulforaphane has been reported to modulate the expression of over 90 miRNAs, including the inhibition of miR-23b, miR-92b, miR-381, and miR-382, thereby affecting pathways such as AKT/NF-κB and TGF-β/Smad. nih.gov A combination of PEITC and Withaferin A was found to significantly alter the expression of several breast cancer-associated miRNAs. d-nb.info

Isothiocyanate derivatives have also been shown to regulate the expression of both circular RNAs (circRNAs) and lncRNAs, which are involved in controlling proliferation and invasion in glioma cells. oncotarget.com The ability of ITCs to alter the cellular landscape of non-coding RNAs represents another layer of their complex mechanism of action, allowing them to fine-tune a wide range of cellular processes.

Pre Clinical Pharmacological Investigations of 4 Bromobenzyl Isothiocyanate

Absorption and Distribution Studies in In Vitro and Animal Models

The absorption and distribution of a chemical compound are critical determinants of its potential biological activity. Pre-clinical studies utilizing both cell-based (in vitro) and animal (in vivo) models provide foundational knowledge on how 4-bromobenzyl isothiocyanate may permeate biological membranes and distribute throughout various tissues in an organism.

Membrane permeability is a key factor influencing the oral bioavailability of a compound. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption of chemical substances. Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer exhibiting morphological and functional similarities to the intestinal epithelium.

Studies involving compounds structurally related to this compound have demonstrated excellent permeability characteristics. For instance, a derivative featuring a 2-(4-bromobenzyl) tether exhibited a high cell permeability value in a Caco-2 assay, suggesting it can readily cross the intestinal barrier. nih.gov High permeability in such assays is often indicative of efficient absorption following oral administration. nih.gov The apparent permeability coefficient (Papp) is a quantitative measure derived from these assays to classify compounds. nih.gov

Assay TypeTest CompoundPermeability Value (QPPCaco)Permeability ClassificationSource
Caco-2 Permeability Assay2-(4-Bromobenzyl) tethered pyrimidine (B1678525) derivative3833.136Great (>500) nih.gov

Following absorption, a compound's distribution to various tissues and organs determines its sites of action and potential toxicity. Animal models, such as mice and rats, are essential for these investigations. nih.gov Studies on the parent compound, benzyl (B1604629) isothiocyanate (BITC), provide insights into the likely distribution patterns for its brominated analogue.

In a study using BALB/c mice, dietary administration of BITC led to its distribution in mammary tumor tissues where it exerted biological effects, such as inhibiting the infiltration of M2-macrophages. researchgate.net This indicates that the compound can accumulate in specific tissues and modulate the tumor microenvironment. researchgate.net Distribution studies often employ radiolabeled or fluorescently-labeled compounds to track their presence in different organs over time, with common sites of accumulation including the liver and kidneys, which are primary organs for metabolism and excretion. mdpi.com

Animal ModelCompoundObserved Distribution/Effect SiteKey FindingSource
BALB/c MiceBenzyl Isothiocyanate (BITC)Mammary Tumor TissueInhibited infiltration of CD206+ M2-macrophages. researchgate.net

Metabolism and Biotransformation Pathways of this compound

Biotransformation is the process by which xenobiotics (foreign compounds) are chemically altered within the body, primarily in the liver. This process typically occurs in two phases: Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comresearchgate.net

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, largely catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.gov These reactions serve to introduce polar functional groups like hydroxyl (-OH) or amine (-NH2) groups onto the parent molecule. nih.gov For aromatic compounds, a common Phase I reaction is aromatic hydroxylation, which adds a hydroxyl group to the phenyl ring. quizlet.com In the case of this compound, potential Phase I reactions could include oxidation at the benzylic carbon or hydroxylation of the aromatic ring. However, for many isothiocyanates, Phase I metabolism is often a minor pathway compared to the rapid and efficient conjugation that occurs in Phase II. reactome.org

Phase II metabolism, or conjugation, is the principal biotransformation pathway for isothiocyanates. youtube.com These reactions involve the attachment of polar, endogenous molecules to the xenobiotic, which significantly increases its water solubility and promotes its elimination from the body. drughunter.com The most critical Phase II pathway for isothiocyanates is conjugation with glutathione (B108866) (GSH). drughunter.commdpi.com

The isothiocyanate functional group (-N=C=S) contains an electrophilic carbon atom that readily reacts with the nucleophilic thiol group (-SH) of glutathione. youtube.com This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). drughunter.commdpi.com The formation of a glutathione conjugate is the initial and rate-limiting step in the mercapturic acid pathway, which ultimately leads to the excretion of the compound as a mercapturic acid derivative. mdpi.com

The metabolic fate of isothiocyanates has been well-documented through studies of related compounds like benzyl isothiocyanate (BITC). The primary metabolites are products of the mercapturic acid pathway. Following the initial conjugation with glutathione, the resulting conjugate undergoes sequential enzymatic cleavage.

Glutathione Conjugate: The first metabolite formed is the this compound-glutathione conjugate.

Cysteine Conjugate: The gamma-glutamyl and glycinyl residues are removed by enzymes such as γ-glutamyltranspeptidase and dipeptidases, yielding a cysteine conjugate. researchgate.net

N-acetylcysteine Conjugate (Mercapturic Acid): The cysteine conjugate is then acetylated by N-acetyltransferase to form the final major metabolite, N-acetyl-S-(N-(4-bromobenzyl)thiocarbamoyl)-L-cysteine. researchgate.net This mercapturic acid is water-soluble and readily excreted in the urine. mdpi.comnih.gov

Studies in both animals and humans have confirmed that the N-acetylcysteine conjugate is the major urinary metabolite after administration of BITC. nih.govnih.gov It is therefore the key identified metabolite for this class of compounds in model systems.

Metabolic PathwayIntermediate/Final MetaboliteDescriptionSource
Mercapturic Acid Pathway (Step 1)Glutathione ConjugateInitial product of GST-catalyzed reaction between this compound and glutathione. drughunter.commdpi.com
Mercapturic Acid Pathway (Step 2)Cysteine ConjugateFormed by the enzymatic removal of glutamic acid and glycine (B1666218) from the glutathione conjugate. researchgate.netnih.gov
Mercapturic Acid Pathway (Step 3)N-acetylcysteine ConjugateFinal, highly water-soluble metabolite formed by N-acetylation of the cysteine conjugate; readily excreted in urine. researchgate.netnih.gov

Elimination Mechanisms in Non-Human Biological Systems

Detailed studies elucidating the specific elimination pathways of this compound in non-human biological systems are not currently available. However, based on the well-documented metabolism of other isothiocyanates, such as benzyl isothiocyanate, a primary route of elimination is expected to be through the mercapturic acid pathway.

This metabolic process involves the conjugation of the isothiocyanate group with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This initial conjugation is a critical step in the detoxification and subsequent excretion of the compound. Following the initial conjugation, the resulting glutathione S-conjugate is sequentially metabolized to a cysteine conjugate and then acetylated to form a mercapturic acid (N-acetylcysteine conjugate). These water-soluble mercapturic acids are then readily eliminated from the body, primarily through renal excretion into the urine.

For instance, studies on benzyl isothiocyanate in rats have shown that the major urinary metabolite is the corresponding mercapturic acid. nih.gov After oral administration of a related compound, the cysteine conjugate of [14C]benzyl isothiocyanate, rats excreted a mean of 92.4% of the dose in the urine and 5.6% in the feces over a three-day period. nih.gov A similar pattern of rapid absorption and excretion was observed in dogs, with 86.3% of the dose excreted in the urine and 13.2% in the feces. nih.gov

It is plausible that this compound follows a similar elimination route. The presence of the bromine atom on the benzyl ring may influence the rate and extent of metabolism, but the fundamental pathway of conjugation with glutathione and subsequent excretion as a mercapturic acid is anticipated.

Table 1: General Elimination Profile of Benzyl Isothiocyanate Conjugates in Preclinical Models

SpeciesRoute of AdministrationMajor Excretion RoutePercentage of Dose in Urine (72h)Percentage of Dose in Feces (72h)Major Metabolite
RatOralUrine92.4%5.6%Mercapturic Acid
DogOralUrine86.3%13.2%Hippuric Acid

Data presented is for the cysteine conjugate of [14C]benzyl isothiocyanate and serves as a proxy for isothiocyanate metabolism. nih.gov

Pharmacokinetic Modeling in Pre-clinical Settings

Specific pharmacokinetic modeling studies for this compound in preclinical settings have not been identified in the available literature. Pharmacokinetic modeling is essential for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn informs dosing regimens and therapeutic efficacy.

In the absence of direct data for this compound, we can refer to pharmacokinetic studies of other isothiocyanates to understand the potential parameters of interest. For example, studies on phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHITC) in F344 rats have provided insights into their pharmacokinetic profiles. These studies typically measure parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used in preclinical studies to predict the in vivo behavior of drugs from in vitro data. nih.gov These models can simulate the ADME profiles of compounds and help in extrapolating data from animal models to humans. While no PBPK models for this compound have been published, the development of such a model would be a critical step in its preclinical evaluation. This would involve in vitro studies to determine parameters like metabolic stability, plasma protein binding, and cell permeability, which would then be integrated into a whole-body model.

Future research focused on the preclinical pharmacokinetics of this compound is necessary to establish its ADME profile and to develop robust pharmacokinetic models. These studies would provide the foundational knowledge required for any potential clinical development.

Structure Activity Relationship Sar Studies of 4 Bromobenzyl Isothiocyanate Analogues

Impact of Benzyl (B1604629) Moiety Substitutions on Biological Activity

The benzyl portion of 4-bromobenzyl isothiocyanate is a key determinant of its interaction with biological targets. Alterations to this aromatic ring, including the pattern of halogenation and the addition of various substituents, have been shown to significantly modulate its activity.

Effects of Halogenation Pattern

The nature and position of halogen substituents on the phenyl ring of benzyl isothiocyanate analogues play a significant role in their biological activity. Studies on various aromatic isothiocyanates have demonstrated that both the type of halogen and its placement can influence the compound's potency. For instance, in a series of para-substituted aromatic isothiocyanates, the order of antifungicidal and antibacterial activity was found to vary depending on the halogen present.

One study observed the following order of antifungicidal activity against Rhizoctonia solani: p-chlorophenyl > p-methylphenyl > p-ethylphenyl > phenyl > p-fluorophenyl. For antibacterial activity against Erwinia carotovora, the order was slightly different: p-chlorophenyl > p-methylphenyl > p-ethylphenyl > p-fluorophenyl > phenyl researchgate.net. This indicates that a chloro-substituent in the para position is more favorable for these specific activities than a fluoro-substituent. The introduction of electron-withdrawing groups, such as halogens, can alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets.

Table 1: Order of Biological Activity for p-Substituted Aromatic Isothiocyanates

Rank Antifungicidal Activity (R. solani) Antibacterial Activity (E. carotovora)
1 p-chlorophenyl p-chlorophenyl
2 p-methylphenyl p-methylphenyl
3 p-ethylphenyl p-ethylphenyl
4 phenyl p-fluorophenyl
5 p-fluorophenyl phenyl

Influence of Alkyl and Aryl Substituents

The addition or modification of alkyl and aryl side chains attached to the benzyl group has a profound effect on the biological activity of isothiocyanates. Research into arylalkyl isothiocyanates as inhibitors of lung tumorigenesis has provided detailed SAR insights. These studies have shown that the length of the alkyl chain separating the phenyl ring and the isothiocyanate group is a critical factor for inhibitory potency. nih.govresearchgate.net

In comparative studies, phenethyl isothiocyanate (PEITC), with a two-carbon chain, was generally found to be a more potent inhibitor of certain metabolic pathways than benzyl isothiocyanate (BITC), which has a one-carbon chain. nih.gov Further extension of the alkyl chain, as seen in 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC), resulted in even greater inhibitory activity. nih.gov This suggests that a longer alkyl chain enhances the interaction with the target enzymes. For example, the in vitro inhibitory concentrations (IC50) for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) oxidation were significantly lower for PBITC and PHITC compared to PEITC and BITC. nih.gov Interestingly, studies have also demonstrated that the phenyl moiety is not an absolute requirement for activity, as certain long-chain alkyl isothiocyanates also exhibit strong inhibitory effects against lung tumorigenesis. researchgate.net

Table 2: Comparative Inhibitory Potency of Arylalkyl Isothiocyanates on NNK Oxidation

Compound Alkyl Chain Length IC50 Range (nM) Relative Potency
Benzyl isothiocyanate (BITC) 1 Carbon 500-1400 +
Phenethyl isothiocyanate (PEITC) 2 Carbons 120-300 ++
4-Phenylbutyl isothiocyanate (PBITC) 4 Carbons 15-180 +++
6-Phenylhexyl isothiocyanate (PHITC) 6 Carbons 15-180 +++

Stereochemical Considerations

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of molecular recognition by biological systems and can have a crucial impact on a drug's action. malariaworld.orgdntb.gov.ua Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different biological activities, toxicities, and pharmacokinetic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers.

A key concept in stereochemistry is chirality, where a molecule is non-superimposable on its mirror image, leading to the existence of enantiomers. These enantiomers can have distinct interactions with chiral biological molecules. While specific SAR studies focusing on the stereochemistry of this compound analogues are not widely documented in the provided search results, the principles of stereochemistry are universally applicable in medicinal chemistry. For example, studies on other chiral compounds, like 3-Br-acivicin derivatives, have shown that isomers with a specific ("natural") configuration are significantly more active against malaria parasite strains than their corresponding enantiomers and diastereoisomers. malariaworld.orgresearchgate.net This highlights that a stereoselective uptake or interaction with the target is likely responsible for the enhanced biological activity. malariaworld.orgresearchgate.net Therefore, for any this compound analogue that contains a chiral center, it would be essential to synthesize and evaluate the individual stereoisomers to fully understand the SAR and identify the most active configuration.

Variations in the Isothiocyanate Functional Group and Their Effects

The isothiocyanate (–N=C=S) group is the pharmacophore of this class of compounds, meaning it is the essential functional group responsible for their biological activity. The high electrophilicity of the central carbon atom in the –N=C=S moiety makes it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.comresearchgate.net This reactivity is central to the mechanism of action for many isothiocyanates, allowing them to form covalent bonds with target proteins and modulate their function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to elucidate the key structural requirements for activity. mdpi.com

These models work by aligning a set of molecules with known activities and then calculating various molecular descriptors (fields) around them, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.com Statistical methods are then used to correlate variations in these fields with changes in biological activity. The output of a 3D-QSAR study is often visualized as contour maps. mdpi.com These maps highlight regions in 3D space where specific properties are predicted to enhance or decrease activity. For example, a QSAR model for this compound derivatives might generate maps indicating that:

Green contours: represent areas where bulky (sterically favored) groups would increase activity.

Yellow contours: show regions where bulky groups would decrease activity.

Blue contours: indicate that electropositive groups are favored for higher activity.

Red contours: suggest that electronegative groups would be beneficial.

By interpreting these maps, medicinal chemists can rationally design new analogues with a higher probability of possessing improved biological activity. Such models have proven to be effective for investigating protein-ligand interactions and guiding drug discovery for other classes of compounds. mdpi.com

Computational Prediction of Biological Activities for this compound Analogues

In addition to QSAR, other computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the biological activities of this compound analogues. mdpi.comnih.gov These in silico techniques provide insights into how these molecules might interact with specific biological targets at an atomic level.

Molecular Docking: This method predicts the preferred orientation of a ligand (the isothiocyanate analogue) when bound to a receptor (a target protein). The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. For a series of this compound analogues, docking studies could be used to:

Identify potential biological targets.

Predict how different substitutions on the benzyl ring affect the binding mode and affinity.

Explain the SAR data observed in experimental assays. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. mdpi.com Starting from a docked pose, an MD simulation can reveal the stability of the interaction and identify key amino acid residues that are crucial for binding. nih.gov For this compound analogues, MD simulations could help to understand how the ligand induces conformational changes in the target protein and to calculate binding free energies, providing a more accurate prediction of binding affinity than docking alone. nih.gov These computational approaches are invaluable for rationalizing SAR and guiding the design of new, more effective compounds. nih.govnih.gov

Future Research Directions and Emerging Paradigms for 4 Bromobenzyl Isothiocyanate

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A significant frontier in understanding the biological activities of 4-Bromobenzyl isothiocyanate lies in the application of "omics" technologies. These high-throughput methods offer a holistic view of molecular changes within a biological system in response to the compound.

Proteomics: Future proteomic studies will be crucial for identifying the direct protein targets of this compound. Techniques such as chemical proteomics, utilizing affinity-based probes or competitive profiling, can pinpoint specific proteins that covalently bind to the isothiocyanate group. This will provide a deeper understanding of its mechanism of action beyond what is known for similar compounds like benzyl (B1604629) isothiocyanate. Quantitative proteomics, including methods like SWATH-MS (Sequential Window Acquisition of all THeoretical Mass Spectra), can offer a global view of how this compound perturbs cellular proteomes, revealing affected pathways and cellular machinery nih.gov.

Metabolomics: Investigating the metabolomic footprint of this compound will be essential to understand its effects on cellular metabolism. Untargeted metabolomics can reveal broad metabolic shifts, while targeted analyses can quantify changes in specific pathways, such as those related to oxidative stress or energy metabolism nih.govmdpi.com. NMR-based metabolomics, in particular, offers a highly reproducible method for analyzing metabolic changes in response to this compound researchgate.net.

The integration of proteomics and metabolomics data will be paramount for constructing a comprehensive picture of the cellular response to this compound, moving from a single-target to a systems-level understanding.

Exploration of Novel Biological Targets and Pathways

While research on isothiocyanates has identified several key signaling pathways, the specific molecular targets and pathways modulated by this compound remain largely unexplored. Future research should focus on identifying novel biological targets to elucidate its unique therapeutic potential.

Isothiocyanates are known to interact with various cellular pathways, including those involved in inflammation, apoptosis, and oxidative stress. frontiersin.orgnih.govoregonstate.edu For instance, benzyl isothiocyanate has been shown to modulate the NF-κB and Nrf2 signaling pathways. rsc.org Future studies should investigate whether this compound exerts similar or distinct effects on these and other critical pathways, such as the MAPK and PI3K-AKT pathways. nih.gov The bromine substitution on the phenyl ring may alter the compound's reactivity and specificity, leading to the engagement of novel targets.

Identifying these targets is crucial for rational drug design and for understanding the full therapeutic scope of this compound. nih.gov Techniques such as high-throughput screening and computational docking studies can be employed to identify and validate novel protein interactions.

Advances in Research Delivery Systems and Formulation Technologies

A significant hurdle in translating the potential of many isothiocyanates into practical applications is their limited bioavailability and stability. Future research into advanced delivery systems for this compound is therefore a critical area of focus.

Encapsulation Studies: Encapsulation technologies, such as the use of cyclodextrins, have shown promise for improving the solubility and stability of other isothiocyanates like benzyl isothiocyanate. nih.govmdpi.com Similar strategies could be explored for this compound to protect it from degradation and enhance its delivery to target sites.

Nanoparticle Delivery: The development of nanoparticle-based delivery systems offers a promising approach to improve the therapeutic efficacy of this compound. Nanocarriers, such as mesoporous silica (B1680970) nanoparticles or polymer-based nanoparticles, can be engineered to encapsulate the compound, control its release, and potentially target specific tissues or cells. mdpi.comnih.govresearchgate.net This can lead to increased local concentrations at the site of action while minimizing systemic exposure.

These advanced formulations will be instrumental in overcoming the physicochemical challenges associated with this compound, paving the way for more effective in vitro and in vivo studies.

Artificial Intelligence and Machine Learning Applications in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating research on this compound. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are not readily apparent through traditional methods.

ML models can be trained on existing data for other bioactive compounds to predict the potential biological activities of this compound. mdpi.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the chemical structure of this compound with its predicted bioactivity, guiding the design of more potent and selective analogues.

Furthermore, AI can be employed to analyze data from omics studies, helping to identify novel biomarkers and therapeutic targets. By integrating diverse datasets, including chemical properties, biological screening data, and omics profiles, AI and ML can facilitate a more efficient and targeted approach to drug discovery and development for this compound.

Collaborative and Interdisciplinary Research Frameworks for this compound

To fully realize the potential of this compound, a shift towards more collaborative and interdisciplinary research frameworks is essential. The complexity of understanding and applying a novel bioactive compound necessitates expertise from a wide range of scientific disciplines.

Future research should involve collaborations between chemists, biologists, pharmacologists, toxicologists, and data scientists. Such interdisciplinary teams can more effectively address the multifaceted challenges of drug discovery, from initial synthesis and characterization to preclinical evaluation and the development of advanced delivery systems.

Establishing collaborative networks and data-sharing platforms will be crucial for accelerating progress. By fostering open communication and the exchange of ideas and resources, the scientific community can work together to unlock the full therapeutic potential of this compound and other promising isothiocyanates. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-bromobenzyl isothiocyanate?

  • Methodology :

  • Synthesis : React hydrazine hydrate with substituted isothiocyanates (e.g., 4-bromo-benzyl isothiocyanate) in dichloromethane, followed by condensation with 2,4-dihydroxybenzaldehyde to form thiosemicarbazones .
  • Characterization : Use thin-layer chromatography (TLC) for purity checks, Fourier-transform infrared (FTIR) spectroscopy for functional group analysis, and 1H^1 \text{H} NMR/13C^{13} \text{C} NMR (400 MHz/100 MHz in DMSO-d6d_6) for structural elucidation. Melting points are determined via a dry apparatus (e.g., Fisatom 431D) .

Q. How can researchers determine the solubility and physicochemical stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Evaluate solubility in aqueous and organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. Reported solubility ranges from 1.483×102g/L1.483 \times 10^{-2} \, \text{g/L} to 3.422×102g/L3.422 \times 10^{-2} \, \text{g/L} in water at 25°C .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure, monitored via HPLC or UV-Vis spectroscopy.

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound derivatives?

  • Methodology :

  • Use normal (e.g., J774 macrophages) and tumor cell lines (e.g., SF295 glioblastoma) in MTT or resazurin assays. Compare IC50_{50} values against reference drugs like doxorubicin. Ensure adherence to ethical protocols (e.g., Animal Ethics Committee approval) .

Advanced Research Questions

Q. How can computational tools predict the ADMET profiles of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Utilize SwissADME and pkCSM platforms to assess absorption (e.g., Caco-2 permeability), metabolism (e.g., cytochrome P450 interactions), and toxicity (e.g., Ames test predictions). Cross-validate with experimental data from in vitro hepatocyte assays .

Q. What structural features of halogenated isothiocyanates correlate with antifungal activity, and how do data contradictions arise?

  • Methodology :

  • SAR Analysis : Compare relative effectivity (RE) values of 4-bromo (RE = 21.9), 4-chloro (RE = 11.2), and 4-iodo (RE = 36.0) derivatives against Aspergillus niger. Address contradictions by evaluating assay conditions (e.g., fungal strain variability, solvent effects) .
  • Validation : Replicate studies under controlled humidity/pH and use standardized inoculum sizes to minimize variability.

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodology :

  • X-ray Diffraction : Synthesize stable derivatives (e.g., 4-bromobenzyl ethers) for single-crystal analysis to confirm absolute configurations.
  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with computational simulations (e.g., TD-DFT) to assign stereochemistry in chiral derivatives .

Q. What strategies optimize reaction yields in the synthesis of this compound-based thiosemicarbazones?

  • Methodology :

  • Reaction Optimization : Screen solvents (e.g., DCM vs. ethanol), temperatures (e.g., 20–50°C), and stoichiometric ratios via Design of Experiments (DoE). Monitor intermediates via GC-MS or 1H^1 \text{H} NMR kinetics .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.